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This technical guide provides a comprehensive overview of the de novo synthesis pathway of

C15-Ceramide (N-pentadecanoylsphingosine), a less-studied odd-chain sphingolipid. This

document is intended for researchers, scientists, and drug development professionals

interested in the nuanced roles of specific ceramide species in cellular biology and disease.

Introduction: The Significance of Ceramide Acyl-
Chain Length
Ceramides are a class of bioactive lipids that serve as central hubs in sphingolipid metabolism.

They are implicated in a wide array of cellular processes, including apoptosis, cell cycle

regulation, and stress responses. The biological function of a ceramide is critically dependent

on the length of its N-acyl chain. While even-chain ceramides, particularly C16:0 and C18:0

ceramides, have been extensively studied for their roles in metabolic diseases like insulin

resistance and non-alcoholic fatty liver disease, the biology of odd-chain ceramides, such as

C15-Ceramide, remains largely unexplored.[1] This guide focuses on the de novo synthesis of

C15-Ceramide, providing a detailed examination of the enzymatic cascade, key regulatory

points, and methodologies for its study.
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The de novo synthesis of all ceramides, including C15-Ceramide, is a conserved pathway that

occurs primarily in the endoplasmic reticulum.[2] The pathway begins with the condensation of

L-serine and a fatty acyl-CoA and proceeds through a series of enzymatic steps to produce

dihydroceramide, which is then desaturated to form ceramide.

The key enzymatic steps are as follows:

Serine Palmitoyltransferase (SPT): This rate-limiting enzyme catalyzes the condensation of

L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.

3-Ketodihydrosphingosine Reductase (KDHS): This enzyme reduces 3-

ketodihydrosphingosine to dihydrosphingosine (also known as sphinganine).

Ceramide Synthases (CerS): A family of six enzymes (CerS1-6) acylates dihydrosphingosine

with a fatty acyl-CoA to form dihydroceramide. The specificity of the CerS enzymes for

different fatty acyl-CoA chain lengths is the primary determinant of the resulting ceramide

species.

Dihydroceramide Desaturase (DEGS): This enzyme introduces a double bond into the

sphingoid backbone of dihydroceramide to form ceramide.

The synthesis of C15-Ceramide specifically requires the utilization of pentadecanoyl-CoA

(C15:0-CoA) by a ceramide synthase.

Endoplasmic Reticulum

L-Serine
3-KetodihydrosphingosineSPT

Palmitoyl-CoA

Palmitoyl-CoA

Pentadecanoyl-CoA

Dihydrosphingosine

KDHS
(NADPH) C15-DihydroceramideCerS5/6

Pentadecanoyl-CoA C15-CeramideDEGS1/2

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b3026380?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3540863/
https://www.benchchem.com/product/b3026380?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: De novo synthesis pathway of C15-Ceramide in the ER.

Ceramide Synthase Specificity: The Key to C15-
Ceramide Production
The diversity of ceramide species within a cell is primarily determined by the substrate

specificity of the six mammalian ceramide synthases (CerS1-6). Each CerS enzyme exhibits a

preference for fatty acyl-CoAs of a particular chain length.[3]

CerS1: C18-CoA

CerS2: C22-C24-CoAs

CerS3: Very long-chain acyl-CoAs (≥C26)

CerS4: C18-C20-CoAs

CerS5: C14-C18-CoAs[4]

CerS6: C14-C16-CoAs[4]

Based on this substrate specificity, CerS5 and CerS6 are the most probable enzymes

responsible for the synthesis of C15-Ceramide, as their substrate preference includes fatty

acyl-CoAs of or adjacent to 15 carbons in length. While direct enzymatic assays with

pentadecanoyl-CoA are not extensively reported in the literature, the known substrate ranges

of CerS5 and CerS6 strongly suggest their involvement.

Quantitative Analysis of C15-Ceramide
The quantification of specific ceramide species is most accurately achieved using liquid

chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the

separation of different ceramide species based on their acyl-chain length and subsequent

detection and quantification using multiple reaction monitoring (MRM).
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While comprehensive data on the cellular concentrations of C15-Ceramide are not readily

available in the existing literature, the table below provides a template for such data and

includes known MRM transitions for odd-chain ceramides that can be adapted for C15-
Ceramide analysis. The use of a non-physiological odd-chain ceramide, such as C17-

Ceramide, as an internal standard is a common practice for accurate quantification.[5]

Ceramide Species Precursor Ion (m/z) Product Ion (m/z)
Typical
Concentration
Range

C15:0-Ceramide 524.5 (estimated) 264.3 Data not available

C17:0-Ceramide 552.5 264.3 Serum: ~0.1 - 1 µM[6]

Note: The precursor ion for C15:0-Ceramide is estimated based on its molecular weight. The

product ion of 264.3 m/z is a characteristic fragment of the sphingosine backbone.

Experimental Protocols
Lipid Extraction from Cells or Tissues
A robust lipid extraction protocol is crucial for the accurate quantification of ceramides. The

Bligh and Dyer method is a widely used and effective technique.

Sample Homogenization

Add Internal Standard
(e.g., C17:0-Ceramide) ExtractionAdd Chloroform:Methanol (1:2) Phase_SeparationAdd Chloroform and Water CollectionCollect Lower Organic Phase DryingUnder Nitrogen Stream ReconstitutionIn appropriate solvent LC-MS/MS
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Figure 2: General workflow for lipid extraction for ceramide analysis.

Protocol:

Homogenization: Homogenize cell pellets or tissue samples in a suitable buffer. Add a known

amount of an internal standard, such as C17:0-Ceramide, to each sample.
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Extraction: Add a mixture of chloroform and methanol (typically 1:2, v/v) to the homogenate

and vortex thoroughly.

Phase Separation: Add chloroform and water to the mixture to induce phase separation.

Centrifuge to clarify the phases.

Collection: Carefully collect the lower organic phase, which contains the lipids.

Drying: Dry the collected organic phase under a stream of nitrogen.

Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-

MS/MS system (e.g., methanol).

In Vitro Ceramide Synthase Assay
This assay measures the activity of CerS enzymes in cell or tissue lysates by providing the

substrates (dihydrosphingosine and a specific fatty acyl-CoA) and quantifying the product.

Lysate Incubation

Add Dihydrosphingosine
and Pentadecanoyl-CoA Reaction_StopAdd Chloroform:Methanol Extraction AnalysisLC-MS/MS

Click to download full resolution via product page

Figure 3: Workflow for an in vitro ceramide synthase assay.

Protocol:

Prepare Lysates: Prepare cell or tissue lysates in a suitable buffer containing protease

inhibitors.

Reaction Mixture: In a microcentrifuge tube, combine the lysate, dihydrosphingosine, and

pentadecanoyl-CoA in a reaction buffer (e.g., HEPES buffer, pH 7.4).

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

Stop Reaction: Stop the reaction by adding a mixture of chloroform and methanol.

Lipid Extraction: Perform a lipid extraction as described in section 5.1.
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Analysis: Analyze the extracted lipids by LC-MS/MS to quantify the amount of C15-

dihydroceramide produced.

Biological Role of C15-Ceramide and Odd-Chain
Ceramides
The biological functions of odd-chain ceramides are not as well-defined as their even-chain

counterparts. However, the precursor of C15-Ceramide, pentadecanoic acid (C15:0), has been

recognized as an essential fatty acid with several beneficial health effects.[7] Studies have

shown that higher circulating levels of C15:0 are associated with a lower risk of chronic

diseases, including type 2 diabetes and cardiovascular disease.[7]

Given that C15:0 is incorporated into C15-Ceramide, it is plausible that this ceramide species

may have unique signaling roles that differ from those of the more abundant even-chain

ceramides. It is hypothesized that C15-Ceramide may influence membrane properties and

interact with specific protein targets, thereby modulating cellular signaling pathways. Further

research is needed to elucidate the specific functions of C15-Ceramide and its potential as a

biomarker or therapeutic target.

Conclusion
The de novo synthesis of C15-Ceramide is a tightly regulated process, with the specificity of

ceramide synthases, likely CerS5 and CerS6, playing a pivotal role. While quantitative data on

its cellular abundance and its specific biological functions are still emerging, the methodologies

for its study are well-established. This technical guide provides a foundational understanding of

the C15-Ceramide synthesis pathway and offers detailed protocols to facilitate further research

into this intriguing and potentially important bioactive lipid. The exploration of odd-chain

ceramides like C15-Ceramide represents a promising new frontier in sphingolipid research,

with potential implications for understanding and treating a variety of human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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